molecular formula C17H10O2 B011634 1-Pyrenecarboxylic acid CAS No. 19694-02-1

1-Pyrenecarboxylic acid

Cat. No.: B011634
CAS No.: 19694-02-1
M. Wt: 246.26 g/mol
InChI Key: HYISVWRHTUCNCS-UHFFFAOYSA-N
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Chemical Reactions Analysis

Scientific Research Applications

Biochemical Applications

Fluorescent Probes:
PCA is extensively used as a fluorescent probe in biochemical assays. Its pyrene moiety allows for effective excitation and emission of fluorescence, making it suitable for studying protein-protein interactions and biomolecular detection. The compound can be conjugated to proteins or nucleic acids to facilitate real-time monitoring of biological processes.

Case Study: Protein Labeling
In a study focused on protein interactions, PCA was utilized to label specific proteins. The fluorescence emitted upon binding provided insights into the dynamics of protein interactions under physiological conditions. This method enhances the understanding of cellular mechanisms and can be applied in drug discovery processes .

Detection of Biomolecules:
PCA has also been employed in the detection and quantification of various biomolecules, including nucleotides and small metabolites. Its sensitivity and specificity make it an ideal candidate for developing biosensors .

Material Science Applications

Surface Modification:
PCA is used in the surface modification of materials such as graphene and carbon nanotubes (CNTs). The carboxylic acid group facilitates the attachment of PCA to these surfaces, enhancing their electronic properties for applications in sensors and transistors.

Table 1: Properties of PCA-Modified Materials

Material TypeModification MethodApplication Area
GrapheneCovalent attachmentFlexible electronics
Carbon NanotubesNoncovalent functionalizationPolymer composites

Case Study: Graphene Sensors
Research has demonstrated that PCA-modified graphene exhibits improved sensitivity in electrochemical sensors. The enhanced electron transfer rates attributed to PCA's amphiphilic nature significantly increase the performance of these devices .

Photophysical Studies

PCA serves as a model compound for studying the photophysical properties of pyrene-based fluorophores. Its ability to form excimers (excited dimers) under certain conditions provides insights into energy transfer processes in complex biological systems.

Table 2: Photophysical Properties of PCA

PropertyValue
Quantum YieldUp to 62%
Emission Peak390 nm
SolubilitySoluble in DMF

Environmental Applications

PCA has potential applications in environmental sensing due to its ability to act as a "turn-on" sensor for specific chemical species. For instance, PCA derivatives have been developed that exhibit fluorescence changes upon interaction with environmental pollutants, providing a method for detecting contaminants .

Biological Activity

1-Pyrenecarboxylic acid (PCA) is a polycyclic aromatic compound that has garnered attention in various fields, including biochemistry and materials science. Its unique structural properties and biological activities make it a subject of interest for researchers investigating its potential applications in drug delivery, fluorescence studies, and as a sensitizer in electron transport systems.

  • Chemical Formula : C17_{17}H10_{10}O
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 19694-02-1
  • Melting Point : 270-272 °C

Fluorescence Properties

This compound exhibits significant fluorescence characteristics that are influenced by its protonation state. The compound has a pK value of 4.0 in the ground state and 8.1 in the excited state, leading to distinct fluorescence behaviors at physiological pH levels (pH 5-8). At these pH levels, PCA predominantly exists as pyrene-1-carboxylate, which can undergo protonation upon excitation, affecting its fluorescence intensity and lifetime .

The fluorescence decay profiles of PCA have been studied using time-resolved spectroscopy. The lifetimes of the excited states vary significantly with pH, indicating that both forms (the carboxylate and carboxylic acid) contribute to the observed fluorescence . This makes PCA a valuable tool for studying proton transfer dynamics in biological systems.

Biological Applications

  • Drug Delivery Systems : PCA has been incorporated into drug delivery systems due to its amphiphilic nature, enhancing solubility and stability in biological environments. Studies have demonstrated that PCA can effectively sensitize electron transport across vesicle membranes, making it useful for targeted drug delivery applications .
  • Fluorescent Probes : The ability of PCA to act as a fluorescent probe allows for its application in cellular imaging and tracking biological processes. Its sensitivity to environmental changes (like pH) enables the monitoring of cellular conditions in real-time .
  • Nanocarbon Chemistry : PCA has been utilized in functionalizing carbon nanotubes (CNTs), improving their adsorption characteristics and enhancing their performance in various electrochemical applications. Research indicates that PCA-modified CNTs exhibit superior loading capacities compared to unmodified counterparts, which is crucial for energy storage devices .

Study on Protonation Dynamics

In a study investigating the protonation dynamics of PCA, researchers used time-correlated single-photon counting techniques to analyze the fluorescence decay rates at different pH levels. The results indicated that at lower pH values, the protonated form exhibited shorter lifetimes compared to the deprotonated form, highlighting the importance of environmental conditions on PCA's fluorescence properties .

Application in Exosome Isolation

A novel approach utilizing chitosan oligosaccharide lactate conjugated with PCA for exosome isolation demonstrated significant efficiency improvements. The study showed that this method could selectively isolate exosomes from biological fluids, suggesting potential applications in diagnostics and therapeutic monitoring .

Summary of Research Findings

StudyFocusKey Findings
Protonation DynamicsPCA shows distinct fluorescence behavior based on pH; useful for studying proton transfer rates.
Drug DeliveryPCA enhances electron transport across vesicle membranes; potential for targeted delivery systems.
Nanocarbon FunctionalizationPCA improves adsorption on CNTs; enhances performance in electrochemical applications.
Exosome IsolationPCA conjugated with chitosan oligosaccharide improves isolation efficiency of exosomes from fluids.

Q & A

Basic Research Questions

Q. What spectroscopic methods are used to characterize 1-Pyrenecarboxylic acid, and how do computational models enhance interpretation?

1-PCA is characterized experimentally using FTIR and FT-Raman spectroscopy to identify vibrational modes (e.g., C=O stretching at ~1,680 cm⁻¹ and O–H bending at ~1,400 cm⁻¹) . Theoretical density functional theory (DFT) calculations (B3LYP/6-311G(d,p) basis set) optimize molecular geometry and assign vibrational modes via Total Energy Distribution (TED) analysis, resolving ambiguities in experimental assignments (e.g., distinguishing aromatic vs. carboxylic vibrations) . NMR chemical shifts (¹³C and ¹H) are predicted using the GIAO method, achieving >95% correlation with experimental data .

Key Table: Experimental vs. Calculated Vibrational Frequencies

ModeExperimental (cm⁻¹)Calculated (cm⁻¹)TED Assignment
C=O stretch1,6801,67278% C=O, 12% C–C
O–H bend1,4001,38865% O–H, 20% ring deformation

Q. How does pH affect the fluorescence properties of 1-PCA in aqueous solutions?

1-PCA exhibits pH-dependent fluorescence due to protonation/deprotonation of its carboxylic group. In 50% ethanol/water , experimental pKa is 4.3 (ground state) and 5.2 (excited state, pKa*) . Fluorescence intensity decreases at higher pH (>5.2) as deprotonation disrupts π-conjugation, reducing quantum yield. For biomolecular studies, buffering near pH 4–5 optimizes sensitivity for detecting binding events (e.g., protein interactions) .

Q. What are the primary applications of 1-PCA in electrochemical devices?

1-PCA enhances charge transfer in carbon-based electrodes via π-π stacking and hydrogen bonding . Examples:

  • Graphene functionalization : Improves vertical conductivity by 10× in stacked CVD graphene through self-assembled monolayers (SAMs) .
  • Pseudocapacitors : 1-PCA-modified carbon nanotubes (CNTs) achieve 30% higher capacitance via surface redox reactions .
  • Enzyme electrodes : Carbodiimide-activated 1-PCA immobilizes glucose dehydrogenase on MWCNTs, boosting electron transfer efficiency .

Q. What are the optimal conditions for purifying 1-PCA?

1-PCA is purified via crystallization from solvents like benzene, chlorobenzene, or 95% ethanol. Ethanol yields high-purity (>97%) crystals due to controlled solubility gradients. Avoid nitrobenzene for large-scale use due to toxicity .

Advanced Research Questions

Q. What discrepancies exist between experimental and predicted pKa values of 1-PCA, and how can they be resolved?

Predicted pKa (DFT, 3.49 ± 0.30 ) conflicts with experimental pKa (4.3 ) in 50% ethanol/water . Discrepancies arise from:

  • Solvent effects : Predictions often assume aqueous environments, while experimental data use mixed solvents.
  • Excited-state dynamics : pKa* measurements require ultrafast buffering to prevent equilibrium shifts during fluorescence decay.
    Resolution : Use ab initio molecular dynamics (AIMD) simulations with explicit solvent models to account for ethanol/water interactions .

Q. How do hydrogen bonding and π-π interactions compete in SAMs of 1-PCA on graphene?

In SAMs, π-π stacking (bond energy ~10 kcal/mol) dominates adsorption, while hydrogen bonding (carboxylic groups) determines lateral packing. DFT studies show 1-PCA forms ordered monolayers (~2 nm thick) on graphene, whereas analogs like 1-pyrenebutanol aggregate due to weaker interactions . Competing effects reduce tunneling resistance by 50% compared to non-carboxylic derivatives .

Q. What challenges arise in correlating theoretical DFT results with experimental spectroscopic data?

  • Vibrational mode mixing : Overlapping ring and carboxyl vibrations require TED analysis to deconvolute contributions .
  • Solvent exclusion : DFT models often neglect solvent-induced polarization, leading to deviations in NMR chemical shifts. Including PCM (Polarizable Continuum Model) improves accuracy .
  • Excited-state limitations : TD-DFT underestimates charge-transfer transitions; hybrid functionals (e.g., CAM-B3LYP) better match UV-Vis spectra .

Q. How does functionalization with 1-PCA affect charge transfer in carbon nanomaterials?

1-PCA introduces polar anchoring sites (COOH) that mediate charge transfer:

  • In graphene-Pt composites , 1-PCA improves nanoparticle dispersion, reducing charge recombination by 40% .
  • Electrochemical polymerization of 1-PCA on CNTs increases pseudocapacitance via quinone-like surface redox reactions .
    Contrastingly, hydroxyl or acetyl groups on pyrene reduce conductivity due to electron-withdrawing effects .

Q. How can molecular electrostatic potential (MEP) maps guide hydrogen bonding studies in 1-PCA?

MEP maps predict reactive sites for hydrogen bonding:

  • Negative potential (-45 kcal/mol) localizes at carboxyl oxygen, favoring proton donors (e.g., water, amines) .
  • Positive potential (+30 kcal/mol) on pyrene hydrogens facilitates π-cation interactions.
    Applications: Design 1-PCA-based sensors for amines by targeting MEP-driven binding .

Q. What role does 1-PCA play in surface-enhanced Raman scattering (SERS)?

1-PCA acts as a SERS probe when adsorbed on Ag nanoparticles (AgNPs) or graphene-Ag composites. Key findings:

  • Hotspot formation : 1-PCA’s planar structure bridges AgNPs, enhancing Raman signals by 10⁶× at 1,372 cm⁻¹ (pyrene ring) .
  • Quantitative detection : Linear response (R² >0.98) for 1-PCA concentrations from 10⁻⁹–10⁻¹² M .

Properties

IUPAC Name

pyrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYISVWRHTUCNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941453
Record name Pyrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19694-02-1
Record name 1-Pyrenecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019694021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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